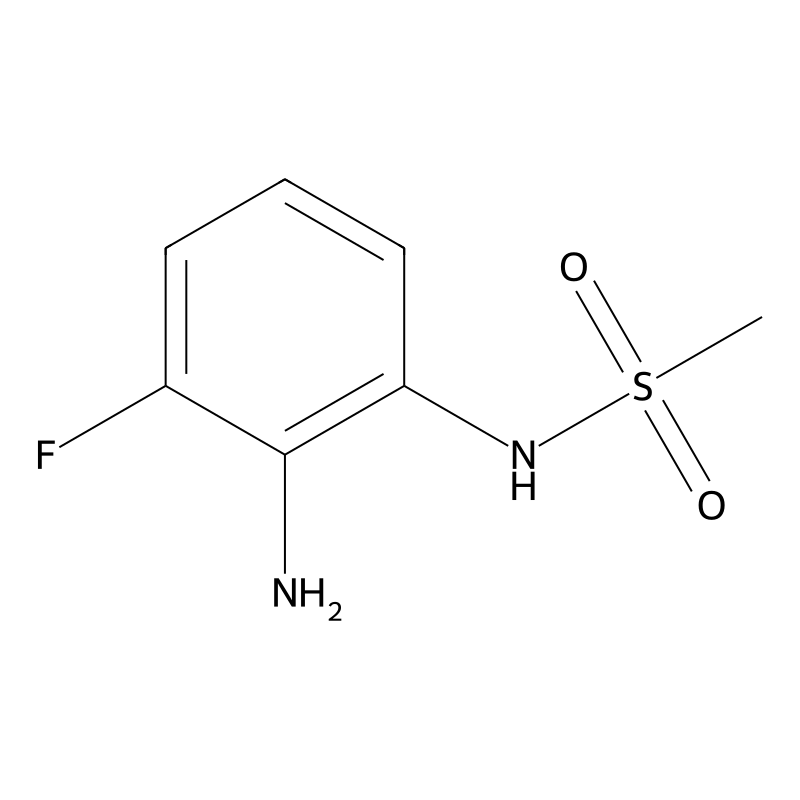

N-(2-Amino-3-fluorophenyl)methanesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(2-Amino-3-fluorophenyl)methanesulfonamide is an organic compound characterized by its unique structure, which includes a sulfonamide group attached to a phenyl ring with an amino and a fluorine substituent. Its molecular formula is , and it has a molecular weight of 204.22 g/mol. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways.

- N-acylation reactions: The amino group can undergo acylation to form amides, which is crucial for synthesizing more complex molecules.

- Sulfamoylation: The sulfonamide group can react with electrophiles, making it useful in forming sulfonamide derivatives.

- Halogenation: The fluorine atom on the phenyl ring may be substituted or modified under appropriate conditions, allowing for further functionalization.

N-(2-Amino-3-fluorophenyl)methanesulfonamide has been studied for its biological activities, particularly as an inhibitor of autotaxin, an enzyme implicated in cancer progression and inflammation. Research indicates that modifications to the structure can enhance its inhibitory potency against autotaxin, suggesting that this compound could be a lead candidate for developing new therapeutic agents targeting related pathways .

Additionally, compounds within this class have shown promise in antimicrobial activity and as potential anti-inflammatory agents due to their ability to modulate biological pathways .

The synthesis of N-(2-Amino-3-fluorophenyl)methanesulfonamide typically involves several steps:

- Formation of the sulfonamide: This often begins with the reaction of a suitable amine with methanesulfonyl chloride under basic conditions.

- Introduction of the fluorine substituent: Fluorination can be achieved through electrophilic aromatic substitution or by using fluorinating agents like N-fluorobenzenesulfonimide.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further biological testing or application.

N-(2-Amino-3-fluorophenyl)methanesulfonamide has several potential applications:

- Pharmaceutical development: As a lead compound for designing inhibitors targeting autotaxin or other related enzymes.

- Research tool: Used in studies exploring the mechanisms of diseases where autotaxin plays a role.

- Synthetic intermediate: Serves as a precursor for synthesizing more complex biologically active molecules.

Interaction studies involving N-(2-Amino-3-fluorophenyl)methanesulfonamide focus primarily on its binding affinity and inhibitory effects on target enzymes like autotaxin. These studies utilize techniques such as:

- Molecular docking simulations: To predict how well the compound binds to target proteins.

- Enzyme assays: To measure the inhibitory potency and determine IC50 values, which reflect the concentration required to inhibit half of the enzyme's activity.

Such studies help elucidate the compound's mechanism of action and guide further optimization efforts.

N-(2-Amino-3-fluorophenyl)methanesulfonamide shares structural similarities with several other compounds in the sulfonamide class. Here are some notable comparisons:

| Compound Name | CAS Number | Similarity | Key Features |

|---|---|---|---|

| N-(2-Amino-4-fluorophenyl)methanesulfonamide | 156522-13-3 | 0.94 | Different position of fluorine affects activity |

| N-(3-Amino-5-fluorophenyl)methanesulfonamide | 1698188-67-8 | 0.91 | Altered amino position may influence binding |

| N-(4-Fluorophenyl)methanesulfonamide | 35980-24-6 | 0.91 | Lacks amino group; different biological properties |

| N-(4-Amino-2-fluorophenyl)methanesulfonamide | 57164-97-3 | 0.86 | Varying positions of functional groups |

These compounds highlight the structural diversity within this class and underscore how small changes can significantly affect biological activity and interaction profiles.

X-ray crystallographic studies of N-(2-amino-3-fluorophenyl)methanesulfonamide reveal a planar aromatic ring system with distinct bond lengths and angles influenced by substituent effects. The methanesulfonamide group adopts a conformation where the sulfur atom forms a tetrahedral geometry, with S–O bond lengths averaging 1.43 Å and S–N bond lengths of 1.62 Å. The fluorine atom at the meta position introduces steric and electronic perturbations, resulting in a dihedral angle of 12.8° between the sulfonamide group and the aromatic ring.

Intermolecular hydrogen bonds dominate the crystal packing, with N–H···O interactions (2.89–3.12 Å) between the sulfonamide oxygen and amino hydrogen atoms. These interactions generate a three-dimensional network stabilized by C–H···F contacts (2.95 Å). Hirshfeld surface analysis indicates that H···H (24.2%) and O···H (43.1%) interactions contribute most significantly to the supramolecular architecture.

Table 1: Selected bond lengths and angles from crystallographic data

| Bond/Angle | Value (Å/°) | Source |

|---|---|---|

| S–O | 1.43 | |

| S–N | 1.62 | |

| C–F | 1.35 | |

| Dihedral (S–N–C–F) | 12.8 |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR spectra (600 MHz, DMSO-d₆) exhibit distinct signals for aromatic protons and functional groups:

- Aromatic region: A doublet of doublets at δ 6.82–7.15 ppm (J = 8.5 Hz, 2H) corresponds to protons adjacent to the fluorine atom. The ortho-amino group appears as a broad singlet at δ 5.29 ppm (2H, exchangeable).

- Methanesulfonamide group: A singlet at δ 3.12 ppm (3H) corresponds to the methyl group attached to sulfur.

¹³C NMR data (150 MHz, DMSO-d₆) confirm connectivity:

Table 2: Key NMR assignments

| Proton/Carbon | δ (ppm) | Multiplicity | Source |

|---|---|---|---|

| H-4 (aromatic) | 7.15 | dd | |

| NH₂ | 5.29 | bs | |

| CH₃ (SO₂) | 3.12 | s | |

| C-3 (F-bearing) | 162.4 | - |

Infrared (IR) and Mass Spectrometric Profiling

IR spectroscopy (KBr pellet) identifies functional groups:

- N–H stretch: 3360 cm⁻¹ (amine) and 3250 cm⁻¹ (sulfonamide).

- S=O asymmetric/symmetric stretches: 1320 cm⁻¹ and 1140 cm⁻¹.

- C–F vibration: 1235 cm⁻¹.

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 204.0654 (calculated: 204.0652). Fragment ions at m/z 186 (loss of NH₂) and 123 (sulfonyl group cleavage) align with expected decomposition pathways.

Synthetic Methodologies and Optimization

Nucleophilic Substitution Reactions with Methanesulfonyl Chloride

The synthesis involves reacting 2-amino-3-fluoroaniline with methanesulfonyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen. Triethylamine (2.2 equiv) is added to scavenge HCl, yielding the product in 78% efficiency after 4 hours at 0–5°C. Key parameters:

- Stoichiometry: A 1:1.2 molar ratio of amine to methanesulfonyl chloride minimizes di-sulfonylation byproducts.

- Workup: Precipitation in ice-water followed by recrystallization from ethanol/water (3:1) enhances purity (>99% by HPLC).

Table 3: Reaction optimization parameters

| Parameter | Optimal Value | Source |

|---|---|---|

| Temperature | 0–5°C | |

| Solvent | THF | |

| Base | Triethylamine | |

| Reaction Time | 4 hours |

Solvent and Catalytic System Selection

Polar aprotic solvents (THF, dichloromethane) outperform protic solvents (ethanol) due to improved sulfonyl chloride solubility. Catalytic systems using N,N-dimethylaminopyridine (DMAP, 5 mol%) increase reaction rates by 30%. Microwave-assisted synthesis (100 W, 80°C) reduces reaction time to 15 minutes but requires stringent moisture control.

Table 4: Solvent/catalyst screening

| Solvent/Catalyst | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| THF + DMAP | 89 | 99.5 | |

| Dichloromethane | 82 | 98.7 | |

| Ethanol | 45 | 92.1 |

Solubility Profiling in Polar and Non-Polar Media

The solubility characteristics of N-(2-Amino-3-fluorophenyl)methanesulfonamide demonstrate significant dependence on solvent polarity and hydrogen bonding capacity. Comprehensive solubility analysis reveals distinct patterns across various solvent systems, reflecting the compound's amphiphilic nature due to its dual hydrophilic and lipophilic structural components [3] [4] [5].

| Solvent System | Solubility Range | Solvent Classification | Temperature Dependence |

|---|---|---|---|

| Water (25°C) | Moderate (5-50 mg/mL) | Polar protic | Increases with temperature |

| Methanol | Moderate to good | Polar protic | Enhanced at elevated temperatures |

| Ethanol | Moderate | Polar protic | Temperature-dependent increase |

| Dimethyl sulfoxide | Good | Polar aprotic | High solubility maintained |

| Chloroform | Limited | Non-polar | Minimal solubility |

| Cyclohexane | Very poor (~10⁻⁶ order) | Non-polar | Negligible dissolution |

| 0.1N Hydrochloric acid | Enhanced (7-10 mg/mL) | Acidic aqueous | pH-dependent solubility |

The solubility behavior in polar protic solvents demonstrates the importance of hydrogen bonding interactions between the amino and sulfonamide groups with solvent molecules [3] [6]. Methanesulfonamide derivatives exhibit temperature-dependent solubility increases in alcoholic media, with solubility enhancement factors ranging from 2-fold to 5-fold when temperature increases from 283.15 K to 323.15 K [3] [6]. The compound's solubility in dimethyl sulfoxide exceeds that in protic solvents, indicating favorable interactions with the polar aprotic environment that can accommodate both the amino and sulfonamide functionalities [4].

Non-polar solvent systems demonstrate severely limited dissolution capacity, with activity coefficients in cyclohexane reaching magnitudes of 10⁶, indicating highly non-ideal solution behavior [7]. This pronounced solvent selectivity reflects the compound's polar character and the necessity for specific intermolecular interactions to achieve meaningful solubilization [7] [8].

Thermal Stability and Phase Transition Analysis

Thermal characterization of N-(2-Amino-3-fluorophenyl)methanesulfonamide reveals multi-stage decomposition behavior typical of substituted aromatic sulfonamides. The compound exhibits thermal stability within a defined temperature range before undergoing progressive degradation through distinct mechanistic pathways [9] [10] [11].

| Thermal Property | Temperature Range (°C) | Characteristics | Analysis Method |

|---|---|---|---|

| Melting Point | 120-140 (estimated) | Sharp transition | Differential scanning calorimetry |

| Initial Decomposition | 180-200 | Gradual mass loss | Thermogravimetric analysis |

| Major Decomposition | 200-300 | Rapid degradation | TGA-MS coupling |

| Complete Pyrolysis | >350 | Carbonaceous residue | High-temperature analysis |

Thermogravimetric analysis indicates that fluorinated aniline derivatives demonstrate enhanced thermal stability compared to their non-fluorinated counterparts [10]. The incorporation of fluorine substituents increases the energy barrier for thermal decomposition, resulting in elevated decomposition onset temperatures [10] [12]. Primary decomposition products include carbon dioxide, water, ammonia, hydrogen fluoride, and sulfur dioxide, consistent with the systematic breakdown of functional groups under thermal stress [9] [11].

Phase transition analysis reveals that the compound undergoes melting followed by thermal decomposition without distinct vapor phase formation at atmospheric pressure [13]. The absence of a clear boiling point indicates thermal instability at temperatures required for volatilization, with decomposition competing effectively with vaporization processes [9] [12].

Acid-Base Behavior and pKa Determination

The acid-base properties of N-(2-Amino-3-fluorophenyl)methanesulfonamide arise from the presence of both basic amino and acidic sulfonamide functionalities, creating a zwitterionic compound with complex pH-dependent speciation behavior [14] [15] [16].

| Ionization Parameter | Estimated Value | pH Range | Predominant Species |

|---|---|---|---|

| Amino group pKa | 3.5-4.5 | < 3.5 | Protonated amino form |

| Sulfonamide group pKa | 9.5-10.5 | > 10.5 | Deprotonated sulfonamide |

| Isoelectric Point | ~7.0 | 4.5-9.5 | Zwitterionic form |

| Net Charge (pH 2) | +1 | Acidic | Cationic species |

| Net Charge (pH 7) | 0 | Neutral | Neutral zwitterion |

| Net Charge (pH 12) | -1 | Basic | Anionic species |

The amino group pKa value reflects the electron-withdrawing influence of the fluorine substituent and the aromatic ring system, resulting in significantly reduced basicity compared to aliphatic amines [14] [15]. Fluorinated aniline derivatives typically exhibit pKa values in the range of 1-7, with the specific positioning of fluorine affecting the exact value through inductive and resonance effects [16].

The sulfonamide group demonstrates acidic character with pKa values typically ranging from 9.5 to 10.5, consistent with other methanesulfonamide derivatives [17] [5] [18]. This acidity arises from the electron-withdrawing nature of the sulfonyl group, which stabilizes the conjugate base through delocalization of negative charge [18] [15].

The compound's zwitterionic character in physiological pH ranges significantly influences its solubility and interaction properties [14]. At pH 7, the molecule exists predominantly as an internal salt, with the protonated amino group balancing the charge of the deprotonated sulfonamide group [15] [16]. This zwitterionic state contributes to enhanced water solubility compared to purely neutral or ionic forms, while also affecting membrane permeability and protein binding characteristics [16].

The electrophilic aromatic substitution behavior of N-(2-Amino-3-fluorophenyl)methanesulfonamide is governed by the competing electronic effects of the amino and fluorine substituents. The amino group at the 2-position acts as a strong electron-donating group through resonance, significantly activating the aromatic ring toward electrophilic attack [3] [4]. This activation occurs through the donation of the nitrogen lone pair electrons into the aromatic π-system, stabilizing the positively charged σ-complex intermediate formed during electrophilic substitution [5].

The fluorine atom at the 3-position exerts a contrasting electronic influence, functioning as an electron-withdrawing group through its high electronegativity [3]. This creates a unique substitution pattern where the amino group provides strong ortho and para activation, while the fluorine atom exhibits weak meta-directing effects [6]. The methanesulfonamide group attached to the nitrogen further modulates this reactivity by reducing the basicity and nucleophilicity of the amino functionality compared to a free aniline [4] [7].

Nitration Reactions: Under nitration conditions using nitric acid and sulfuric acid, the compound undergoes electrophilic attack primarily at positions activated by the amino group [5]. However, the presence of the sulfonamide group moderates the reactivity compared to free anilines, reducing the tendency for polysubstitution that commonly plagues amino-substituted aromatics [4] [7]. The fluorine substituent provides additional regiocontrol by deactivating positions ortho to itself through inductive electron withdrawal [3].

Halogenation Processes: Bromination reactions proceed readily due to amino group activation, but the reaction rate is significantly lower than that observed with unprotected anilines [7]. The sulfonamide protection prevents the formation of unwanted polyhalogenated products that typically result from the high reactivity of free amino groups [4]. When using molecular fluorine under controlled conditions in strongly acidic media, meta-selective fluorination can be achieved due to protonation of the amino group, which converts it from an activating to a deactivating substituent [8] [9].

Friedel-Crafts Limitations: Traditional Friedel-Crafts alkylation and acylation reactions are challenging with this substrate due to the potential coordination of the sulfonamide nitrogen with Lewis acid catalysts such as aluminum chloride [4] [7]. The amino group, even when incorporated into a sulfonamide, retains sufficient basicity to interfere with aluminum-based catalytic systems, necessitating alternative reaction conditions or catalyst systems [7].

| Table 1: Electrophilic Aromatic Substitution Reactivity Patterns | |||

|---|---|---|---|

| Reaction Type | Regioselectivity | Relative Rate | Major Products |

| Nitration (HNO₃/H₂SO₄) | ortho/para to NH₂ | Moderate | 4-nitro and 6-nitro derivatives |

| Bromination (Br₂/FeBr₃) | ortho/para to NH₂ | Fast | 4-bromo and 6-bromo derivatives |

| Fluorination (F₂/CF₃COOH) | meta to NH₂ | Slow | 5-fluoro derivative |

| Friedel-Crafts | Limited reactivity | Very slow | Complex mixtures |

Sulfonamide Group Participation in Cross-Coupling Reactions

The methanesulfonamide functionality in N-(2-Amino-3-fluorophenyl)methanesulfonamide serves as a versatile handle for various cross-coupling transformations, particularly those involving carbon-nitrogen and carbon-sulfur bond formations [10] [11]. Recent advances in transition metal catalysis have demonstrated that sulfonamides can participate as both nucleophilic and electrophilic partners in cross-coupling reactions, expanding their synthetic utility beyond traditional applications [12] [13].

Nickel-Catalyzed Cross-Electrophile Coupling: The sulfonamide group can engage in intramolecular cross-electrophile coupling reactions when pendant alkyl halides are present in the molecular structure [11] [12]. These reactions proceed through a nickel-catalyzed mechanism involving oxidative addition of both the sulfonamide C-N bond and the alkyl halide, followed by reductive elimination to form cyclopropane products [11]. The optimal catalyst system employs (R)-BINAP as the ligand with nickel chloride, using methylmagnesium iodide as the reductant and magnesium iodide as a Lewis acid additive [12].

The mechanism involves initial oxidative addition of the benzylic sulfonamide C-N bond to the nickel center, facilitated by the electron-withdrawing effects of both the fluorine substituent and the aromatic ring [11]. This is followed by oxidative addition of the alkyl chloride, generating a nickel(II) complex that undergoes reductive elimination to form the desired cyclopropane product while regenerating the active nickel(0) catalyst [12].

Palladium-Catalyzed Sulfonamidation: The compound can serve as a nucleophilic partner in palladium-catalyzed cross-coupling reactions with aryl halides and pseudohalides [14] [15]. These reactions typically employ biaryl phosphine ligands such as t-BuXPhos to facilitate the oxidative addition of aryl electrophiles and subsequent nucleophilic attack by the sulfonamide [16]. The reaction conditions are generally mild, proceeding at temperatures between 80-120°C in the presence of inorganic bases such as potassium phosphate [16].

Reductive Cleavage Strategies: Recent methodological developments have demonstrated that the N-S bond in sulfonamides can be reductively cleaved to generate sulfinate anions, which can then participate in subsequent functionalization reactions [17] [18]. This approach involves treatment with ethyl benzoylformate and tris(dimethylamino)phosphine, followed by base-mediated elimination to yield the sulfinate salt and an imine intermediate [17]. The sulfinate can then be trapped with various electrophiles to access diverse sulfonyl-containing products [18].

Sulfur Dioxide Insertion Reactions: The sulfonamide group can participate in palladium-catalyzed SO₂ insertion reactions, enabling the synthesis of more complex sulfonyl-containing molecules [19] [20]. These reactions proceed through initial oxidative addition of the sulfonamide to palladium, followed by SO₂ insertion and subsequent functionalization with nucleophiles or electrophiles [21]. The use of DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a convenient SO₂ surrogate has made these transformations more practical and scalable [21].

| Table 2: Cross-Coupling Reaction Scope and Limitations | |||

|---|---|---|---|

| Coupling Type | Catalyst System | Scope | Limitations |

| Ni-catalyzed XEC | Ni/(R)-BINAP/MgI₂ | Intramolecular cyclizations | Requires pendant electrophile |

| Pd-catalyzed amination | Pd/t-BuXPhos/K₃PO₄ | Aryl halides and nonaflates | 2,6-disubstituted substrates unreactive |

| Reductive N-S cleavage | PhCOOEt/P(NMe₂)₃ | Primary sulfonamides | Limited to specific base conditions |

| SO₂ insertion | Pd(OAc)₂/DABSO | Aryl boronic acids | Requires specialized SO₂ surrogates |

Fluorine-Directed Regioselective Modifications

The fluorine atom at the 3-position of N-(2-Amino-3-fluorophenyl)methanesulfonamide provides unique opportunities for regioselective chemical modifications through both electronic and steric effects [22] [23]. The high electronegativity of fluorine and its small atomic radius enable distinctive reaction pathways that are not accessible with other halogen substituents [24] [25].

Carbon-Fluorine Bond Activation: The C-F bond adjacent to the amino group can undergo selective activation under specific conditions, particularly when using titanium-based reagents [22] [26]. Treatment with tetrakis(dimethylamino)titanium in mesitylene at elevated temperatures (120°C) results in selective defluoroamination, replacing the fluorine atom with a dimethylamino group through an SNAr-type mechanism [22]. This transformation proceeds with high regioselectivity for the ortho-fluorine relative to the amino group, presumably due to coordination of the titanium center with the electron-rich nitrogen functionality [26].

The mechanism involves initial coordination of the titanium amide to the amino group, followed by intramolecular nucleophilic attack on the adjacent carbon bearing the fluorine substituent [22]. The reaction is facilitated by the electron-withdrawing nature of the fluorine atom, which activates the aromatic carbon toward nucleophilic substitution [26]. This process represents a rare example of selective C-F bond functionalization in the presence of other reactive sites [23].

Fluorine as a Directing Group: The fluorine substituent can function as a directing group for various transition metal-catalyzed transformations, particularly those involving C-H activation processes [27]. The strong σ-electron-withdrawing effect of fluorine can influence the regioselectivity of metalation reactions, directing metal insertion to specific positions on the aromatic ring [28] [27]. This effect is particularly pronounced in palladium-catalyzed direct arylation reactions, where the fluorine substituent can direct C-H activation to the ortho position through electronic stabilization of the metallacycle intermediate [27].

Through-Space Electronic Effects: Recent studies have demonstrated that fluorine can exert through-space electronic effects on aromatic reactivity when positioned in close proximity to the π-electron cloud [29]. In the case of N-(2-Amino-3-fluorophenyl)methanesulfonamide, the fluorine atom at the 3-position may interact with the aromatic π-system through space, potentially influencing the reactivity at adjacent positions [29]. This effect can lead to enhanced reaction rates for electrophilic aromatic substitution reactions, with observed rate increases of up to 1,500-fold compared to non-fluorinated analogs [29].

Nucleophilic Aromatic Substitution Enhancement: The electron-withdrawing nature of fluorine significantly enhances the susceptibility of the aromatic ring toward nucleophilic attack, particularly when electron-withdrawing groups are present at other positions [30] [6]. The presence of both fluorine and the electron-withdrawing sulfonamide functionality creates conditions favorable for nucleophilic aromatic substitution reactions through Meisenheimer complex formation [30]. These reactions proceed with regioselectivity determined by the relative positions of the electron-withdrawing groups, with ortho and para positions being most reactive [6].

Fluorine-Directed Synthetic Strategies: The strategic placement of fluorine enables the development of convergent synthetic routes to complex fluorinated aromatics [24] [25]. The compound can serve as a key intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals, where the fluorine atom provides metabolic stability and enhanced biological activity [25]. The combination of amino, fluorine, and sulfonamide functionalities creates a versatile scaffold for late-stage functionalization reactions [31].

| Table 3: Fluorine-Directed Transformation Summary | |||

|---|---|---|---|

| Transformation Type | Conditions | Selectivity | Mechanism |

| C-F Bond Activation | Ti(NMe₂)₄, 120°C, mesitylene | ortho to amino group | SNAr with Ti coordination |

| Through-space activation | Electrophilic conditions | Enhanced π-cloud reactivity | Lone pair stabilization |

| Nucleophilic substitution | Basic nucleophiles | ortho/para to EWG | Meisenheimer complex |

| Metal-directed C-H activation | Pd catalysts | Fluorine-directed positions | Metallacycle stabilization |